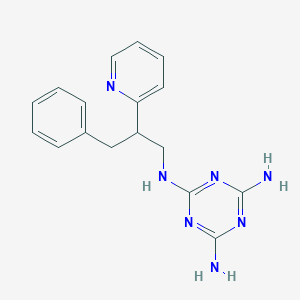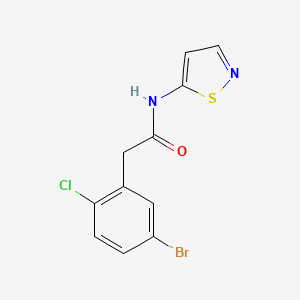![molecular formula C12H7Br2N3OS B7431847 4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B7431847.png)
4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene carboxamide derivatives. It has been found to exhibit a wide range of biological activities and has become an important subject of research in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in cell growth and replication. It may also interact with DNA or RNA, leading to the inhibition of transcription or translation.
Biochemical and Physiological Effects:
The compound has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). It has also been found to inhibit the expression of certain genes that are involved in cell proliferation and survival. In addition, it has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide is its broad range of biological activities. It has been found to exhibit anticancer, antiviral, and antimicrobial properties, making it a promising candidate for drug development. However, the compound has some limitations for lab experiments. It is relatively unstable and requires careful handling and storage. In addition, its synthesis method is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide. One area of interest is the development of new derivatives with improved biological activities and pharmacokinetic properties. Another area of interest is the elucidation of the compound's mechanism of action and its interactions with cellular targets. Finally, there is a need for further studies to evaluate the compound's safety and efficacy in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide involves the reaction of 3,5-dibromopyridine-4-carbaldehyde with thiophene-2-carboxylic acid and cyanoacetamide in the presence of a base. The reaction proceeds through a multistep process and yields the desired compound in a moderate yield.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its biological activities, including its anticancer, antiviral, and antimicrobial properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, it has been found to exhibit antibacterial and antifungal activities.
Propiedades
IUPAC Name |
4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N3OS/c13-9-4-16-5-10(14)8(9)3-17-12(18)11-1-7(2-15)6-19-11/h1,4-6H,3H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGOKYPMIVADQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#N)C(=O)NCC2=C(C=NC=C2Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-N-[(4-methylcyclohexyl)-(2-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431765.png)
![2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431771.png)

![N-(3-methoxy-4-propoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7431802.png)
![5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine](/img/structure/B7431808.png)
![5-[[4-[(2-Fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431809.png)

![2-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2-methoxyphenoxy]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7431831.png)
![5-[[4-[(6-Chloro-5-fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431832.png)
![N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-5-ethyl-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B7431833.png)
![2-propan-2-ylsulfonyl-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7431846.png)
![2-[(2,5-dimethylphenyl)methyl]-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7431851.png)
![2-[(3-fluoro-2-iodophenyl)methyl]-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7431852.png)
